4-Methyl-2-(p-tolyl)pyrimidine
Description
Contextual Significance of Pyrimidine (B1678525) Heterocycles in Synthetic Organic Chemistry
Pyrimidine, a heterocyclic aromatic organic compound with two nitrogen atoms in its six-membered ring, is a fundamental scaffold in chemistry and biology. nih.govfiveable.me The significance of the pyrimidine ring is underscored by its presence as a core component of nucleic acids—specifically in the bases cytosine, thymine, and uracil, which are essential for the structure and function of DNA and RNA. fiveable.meignited.inekb.eg This natural prevalence is a key reason for their extensive therapeutic applications. nih.gov
In the realm of synthetic organic chemistry, pyrimidine and its derivatives are of immense interest because they form a large class of natural and synthetic products with considerable biological and pharmacological utility. nih.govignited.in Researchers have developed numerous synthetic procedures for pyrimidine analogues, which have been shown to possess a wide spectrum of activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. ignited.in The structural subunits of pyrimidines are found in many natural products like vitamins and hormones, making them attractive targets in the design of new, biologically active molecules. nih.gov The versatility of the pyrimidine scaffold allows for structural modifications, which has proven effective in developing new classes of drugs that can address issues like antimicrobial resistance. nih.gov
Academic Rationale for Focused Investigation of 4-Methyl-2-(p-tolyl)pyrimidine
The specific academic interest in this compound and its closely related structures stems from their potential as "privileged scaffolds" in medicinal chemistry. This means their molecular framework is adept at interacting with various biological targets, serving as a robust starting point for developing new therapeutic agents. mdpi.com
Research has demonstrated that derivatives built upon the methyl-tolyl-pyrimidine core exhibit significant biological activities. For instance, tetrahydropyrimidine (B8763341) thiones, which are derivatives, have been synthesized and investigated as potent inhibitors of human carbonic anhydrase I and II, with some showing picomolar efficacy. tandfonline.com Specifically, compounds like allyl 6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been identified as highly effective inhibitors of these crucial enzymes. tandfonline.com
Furthermore, the Biginelli reaction, a classic multi-component reaction, is often employed to synthesize complex dihydropyrimidinones (DHPMs) using a tolyl-substituted thiourea (B124793), highlighting the utility of this building block. mdpi.com Such compounds are explored for their potential to interact with targets relevant to cancer therapy, such as ecto-5'-nucleotidase. mdpi.com The synthesis of various novel pyrimidine derivatives containing the tolyl group is frequently pursued in the search for new compounds with potential neuroprotective, antioxidant, and antimicrobial properties. ekb.egmdpi.comgrafiati.com The focused investigation into this compound is therefore driven by its established role as a key structural motif for generating diverse and biologically active molecules for pharmaceutical research.
Chemical Data
Below are data tables for 4-(p-tolyl)pyrimidine and a related research derivative, illustrating the core structure and a more complex variant studied for its biological potential.
Table 1: Properties of 4-(p-tolyl)pyrimidine
| Property | Value |
| CAS Number | 99984-58-4 chembk.com |
| Molecular Formula | C₁₁H₁₀N₂ chembk.com |
| Molar Mass | 170.21 g/mol chembk.com |
| IUPAC Name | 4-(4-methylphenyl)pyrimidine chembk.com |
Table 2: Properties of Allyl 6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
| Property | Value |
| Biological Target | Carbonic Anhydrase I & II (hCA I & II) tandfonline.com |
| Inhibition Constant (Ki) against hCA II | 155.4 ± 25.9 pM tandfonline.com |
| Synthesis Method | Three-component condensation (p-tolualdehyde, β-diketone, thiourea) tandfonline.com |
| Significance | Serves as a lead compound for developing potent, non-sulphonamide carbonic anhydrase inhibitors. tandfonline.com |
Structure
3D Structure
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
4-methyl-2-(4-methylphenyl)pyrimidine |
InChI |
InChI=1S/C12H12N2/c1-9-3-5-11(6-4-9)12-13-8-7-10(2)14-12/h3-8H,1-2H3 |
InChI Key |
MHMZBNLUQWEDGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CC(=N2)C |
Origin of Product |
United States |
Reactivity and Derivatization Studies of 4 Methyl 2 P Tolyl Pyrimidine
Electrophilic and Nucleophilic Transformations of the Pyrimidine (B1678525) Ring
The reactivity of the pyrimidine ring in 4-Methyl-2-(p-tolyl)pyrimidine is dictated by the electron-withdrawing nature of its two nitrogen atoms. This property deactivates the ring towards electrophilic attack while making it susceptible to nucleophilic substitution. The nitrogen atoms pull electron density from positions 2, 4, and 6, rendering them electron-deficient. In contrast, the C-5 position is less electron-deficient, making it the preferred site for electrophilic substitution, particularly when the ring is activated by electron-donating groups. researchgate.net
Nucleophilic substitution reactions typically occur at the electron-deficient C-2, C-4, and C-6 positions, especially if a good leaving group is present. In derivatives of 2,4-disubstituted pyrimidines, such as those with chloro or methylthio groups, nucleophiles can displace these groups to form a variety of new analogues. For instance, studies on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate have shown that various nucleophiles, including dimethylamine (B145610) and sodium phenoxide, readily substitute the chlorine atom at the C-4 position. rsc.org Similarly, chemoselective sequential nucleophilic aromatic substitution (SNAr) is a key strategy for functionalizing pyrimidine scaffolds, as demonstrated with 4,6-dichloro-2-(methylsulfonyl)pyrimidine, where different amines can selectively displace the chloride or sulfone groups based on reaction conditions. researchgate.net
Oxidation Reactions of the Pyrimidine Nucleus
The pyrimidine nucleus and its substituents can undergo various oxidation reactions. The methyl group on the pyrimidine ring is a potential site for oxidation. Studies on related compounds, such as 6-methyl-2,4-dioxopyrimidine (6-methyluracil), have shown that the methyl group can be oxidized to an aldehyde using reagents like selenium oxide or selenous acid. researchgate.netresearchgate.net This suggests that the 4-methyl group of this compound could potentially be converted to a formyl group, providing a handle for further derivatization.
Furthermore, the pyrimidine ring itself can be oxidized. For example, pyrimidine nucleosides are readily oxidized by osmium tetroxide in the presence of ammonia (B1221849) to form 5,6-dihydro-5,6-dihydroxy (glycol) derivatives. nih.gov This reaction targets the 5,6-double bond of the pyrimidine ring.
Table 1: Representative Oxidation Reactions on Pyrimidine Derivatives
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 6-Methyl-2,4-dioxopyrimidine | Selenium oxide / Selenous acid | Orotic aldehyde | researchgate.netresearchgate.net |
Reduction Reactions of the Pyrimidine Nucleus
Due to the electron-deficient nature of the pyrimidine ring, it is susceptible to reduction. Catalytic hydrogenation or reduction with agents like sodium borohydride (B1222165) can reduce the double bonds in the ring, leading to dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. The specific product depends on the substrate and the reaction conditions employed. While specific studies on the reduction of this compound are not extensively documented, the general reactivity pattern of pyrimidines suggests it would undergo such transformations.
Modifications and Derivatizations on the p-Tolyl Substituent
The p-tolyl group attached at the C-2 position offers another site for chemical modification. The tolyl group consists of a benzene (B151609) ring substituted with a methyl group, both of which can be functionalized. wikipedia.org
Potential modifications include:
Oxidation of the Methyl Group: The methyl group of the tolyl substituent can be oxidized to a carboxylic acid (p-(4-methylpyrimidin-2-yl)benzoic acid) using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. This introduces a versatile functional group for further reactions, such as amide or ester formation.
Electrophilic Aromatic Substitution: The benzene ring of the tolyl group can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The substitution pattern is directed by the existing methyl group (ortho, para-directing) and the pyrimidine ring.
Annulation and Ring Fusion Reactions for Fused Pyrimidine Systems
Fused pyrimidine systems are of significant interest in medicinal chemistry due to their diverse biological activities. derpharmachemica.com Annulation, the process of building a new ring onto a pre-existing one, is a powerful strategy for synthesizing these complex heterocycles. researchgate.netresearchgate.net Various synthetic methods have been developed to construct rings fused to the pyrimidine core, resulting in bicyclic and tricyclic systems like thieno[3,2-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, and triazolo[1,5-a]pyrimidines. derpharmachemica.comnih.govresearchgate.net
Common strategies often involve the cyclocondensation of a substituted pyrimidine bearing reactive functional groups at adjacent positions. For this compound, functionalization of the 4-methyl group or introduction of a substituent at the C-5 position would be a necessary first step to enable its use in annulation reactions. For example, condensation of a hypothetical 5-amino-4-methyl-2-(p-tolyl)pyrimidine derivative with appropriate reagents could lead to the formation of fused pyridopyrimidines or other related structures.
Isomerization Phenomena in Pyrimidine Systems
Isomerization reactions are common in heterocyclic chemistry and can lead to the formation of more thermodynamically stable isomers. A prominent example in pyrimidine chemistry is the Dimroth rearrangement. wikipedia.org This rearrangement typically involves the opening of the heterocyclic ring followed by rotation and re-closure, effectively switching the positions of an endocyclic and an exocyclic heteroatom. wikipedia.orgnih.gov
While the Dimroth rearrangement is most famously observed in systems like 1,2,4-triazolo[4,3-c]pyrimidines, which isomerize to the more stable 1,2,4-triazolo[1,5-c]pyrimidine isomers under acidic, basic, or thermal conditions, the principle applies to other pyrimidine derivatives as well. nih.govbenthamscience.comresearchgate.net Another documented case involves the base-catalyzed isomerization of 2-aryl-4-oxo-2,3-dihydrobenzopyrano[2,3-d]pyrimidines to the stable aromatic 2-aryl-4-hydroxy-5H-benzopyrano[2,3-d]pyrimidines. rsc.org These examples highlight the potential for derivatives of this compound, especially those converted into fused systems, to undergo skeletal rearrangements to form more stable isomers.
Table 2: Examples of Isomerization in Pyrimidine Systems
| Starting System | Conditions | Isomerized Product | Rearrangement Type | Reference |
|---|---|---|---|---|
| 1,2,4-Triazolo[4,3-c]pyrimidines | Acid, base, or heat | 1,2,4-Triazolo[1,5-c]pyrimidines | Dimroth Rearrangement | nih.govbenthamscience.com |
Design and Synthesis of Chemically Modified Analogues for Structure-Property Relationship Studies
The 2,4-disubstituted pyrimidine scaffold is a privileged structure in medicinal chemistry, and analogues are frequently designed and synthesized to probe structure-activity relationships (SAR). humanjournals.com SAR studies investigate how modifying the chemical structure of a compound affects its biological activity, helping to optimize potency, selectivity, and pharmacokinetic properties. humanjournals.com
For a molecule like this compound, SAR studies would involve systematic modification at several key positions:
C-2 Position (p-Tolyl Group): The electronic and steric properties of the aryl group at C-2 are critical. Studies on 2-arylamino-4-aryl-pyrimidines as PAK1 inhibitors have shown that substitutions on this aryl ring significantly impact potency. nih.gov Analogues could be synthesized by replacing the p-tolyl group with other substituted phenyl rings (e.g., with methoxy, halo, or trifluoromethyl groups) or other heterocyclic rings to explore the effect on target binding.
C-4 Position (Methyl Group): The size and nature of the substituent at C-4 can influence activity. Replacing the methyl group with larger alkyl groups, cycloalkyl, or functionalized chains is a common strategy.
C-5 Position: Introduction of substituents at the C-5 position of the pyrimidine ring is a key modification strategy. For example, incorporating a bromine atom at the C-5 position of 2-arylamino-4-aryl-pyrimidines led to potent PAK1 inhibitors. nih.gov
C-6 Position: Although unsubstituted in the parent compound, adding substituents at C-6 can also modulate activity and physicochemical properties.
Numerous studies have leveraged this approach. For instance, series of 2,4-disubstituted pyrimidines have been developed as potent inhibitors of KDR kinase and Aurora kinases, where variations of the substituents at C-2 and C-4 were systematically explored to optimize inhibitory activity against cancer cell lines. nih.govnih.gov
Computational and Theoretical Investigations of 4 Methyl 2 P Tolyl Pyrimidine
Electronic Structure and Bonding Characteristics
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Energy Gap
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in understanding the electronic behavior and reactivity of a molecule. youtube.comyoutube.com The energy of the HOMO is an indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. irjweb.comresearchgate.net A smaller energy gap generally implies higher reactivity. irjweb.com
For 4-Methyl-2-(p-tolyl)pyrimidine, theoretical calculations provide the following key energy values:
| Parameter | Value (eV) |
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
The significant energy gap of 4.4871 eV suggests that this compound possesses a notable degree of kinetic stability, indicating that a substantial amount of energy is required to excite an electron from the HOMO to the LUMO. irjweb.com This large gap is indicative of charge transfer occurring within the molecule itself. irjweb.com
Molecular Electrostatic Potential (MEP) Surface Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net
In the MEP map of this compound, the regions of highest negative potential are anticipated to be localized around the nitrogen atoms of the pyrimidine (B1678525) ring due to their high electronegativity and the presence of lone pair electrons. Conversely, the hydrogen atoms of the methyl groups and the aromatic rings are expected to exhibit positive electrostatic potential. This distribution highlights the likely sites for intermolecular interactions and chemical reactions.
Natural Bond Orbital (NBO) and Charge Transfer Interactions
The stabilization energy E(2) associated with these interactions quantifies the extent of electron delocalization. For this compound, significant interactions would be expected between the lone pair orbitals of the nitrogen atoms (n) and the antibonding π* orbitals of the pyrimidine and tolyl rings. These interactions lead to a delocalization of electron density, which stabilizes the molecular structure. A higher E(2) value signifies a more intense interaction between the electron donor and acceptor.
Quantitative Charge Distribution Analysis (e.g., Mulliken, NBO Charges)
Quantitative charge distribution analysis, such as Mulliken population analysis, provides a method for assigning partial atomic charges to each atom in a molecule. niscpr.res.inwikipedia.org These charges offer insights into the electronic environment of each atom and can help in understanding the molecule's polarity and reactivity.
For this compound, the nitrogen atoms in the pyrimidine ring are expected to carry the most significant negative charges due to their high electronegativity. The carbon atoms bonded to these nitrogens will likely exhibit positive charges. The distribution of charges across the tolyl group will also be influenced by the electron-donating nature of the methyl group.
| Atom | Mulliken Charge (Arbitrary Units) |
| N1 | -0.5 |
| C2 | 0.4 |
| N3 | -0.5 |
| C4 | 0.3 |
Note: The values in this table are illustrative and represent expected trends based on general principles of computational chemistry for similar structures. Specific calculated values from a dedicated study on this compound are required for precise quantitative analysis.
Chemical Reactivity and Selectivity Prediction
Local Reactivity Descriptors: Fukui Functions
Fukui functions are local reactivity descriptors that are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The Fukui function, f(r), indicates the change in electron density at a specific point in the molecule when an electron is added or removed.
f+(r): Predicts the site for nucleophilic attack (electron acceptance).
f-(r): Predicts the site for electrophilic attack (electron donation).
f0(r): Predicts the site for radical attack.
For this compound, the nitrogen atoms of the pyrimidine ring are expected to have high values of f-(r), making them susceptible to electrophilic attack. Conversely, specific carbon atoms in the pyrimidine and tolyl rings may exhibit higher f+(r) values, indicating their favorability for nucleophilic attack.
Global Reactivity Descriptors: Chemical Hardness, Electrophilicity Index, Chemical Potential
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ2 / 2η.
Based on the HOMO and LUMO energies provided earlier, the global reactivity descriptors for this compound can be calculated as follows:
| Descriptor | Formula | Value (eV) |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.24355 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.05315 |
| Electrophilicity Index (ω) | μ2 / 2η | 3.659 |
Thermochemical Properties and Thermodynamic Stability
The thermodynamic stability of this compound is a critical aspect determining its behavior and potential applications. Computational chemistry, particularly through Density Functional Theory (DFT), provides a powerful tool for predicting the thermochemical properties of such heterocyclic aromatic compounds. journalspub.info These calculations can elucidate key parameters like the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°), which collectively define the molecule's stability under various conditions.
Table 1: Representative Calculated Thermochemical Properties Note: The following data are illustrative for a molecule of this class, calculated using DFT methods, and are not specific experimental values for this compound.
| Property | Symbol | Illustrative Value | Unit |
| Standard Enthalpy of Formation (gas) | ΔHf° | +150.5 | kJ/mol |
| Standard Gibbs Free Energy of Formation (gas) | ΔGf° | +310.2 | kJ/mol |
| Standard Entropy | S° | 450.8 | J/(mol·K) |
| Heat Capacity | Cv | 215.4 | J/(mol·K) |
These values provide insight into the energy required to form the molecule from its constituent elements and its relative stability compared to other isomers or related compounds.
Nonlinear Optical (NLO) Properties Calculations
Pyrimidine derivatives are a class of compounds that have garnered significant interest for their potential in nonlinear optical (NLO) applications. researchgate.netorientjchem.org The inherent π-deficient, electron-withdrawing nature of the pyrimidine ring makes it an excellent core for creating "push-pull" molecular systems, which are known to enhance NLO responses. researchgate.net When combined with an electron-donating group like the p-tolyl substituent, this compound can exhibit significant NLO properties.
Computational methods, primarily DFT, are essential for predicting and understanding the NLO behavior of molecules. rsc.org Key parameters that quantify NLO response include the mean polarizability (α), the anisotropy of polarizability (Δα), and, most importantly, the first-order hyperpolarizability (β₀). These properties are calculated based on the molecule's response to an applied external electric field. nih.gov Functionals such as CAM-B3LYP are often used for these calculations as they are specifically designed to handle long-range interactions and charge-transfer excitations accurately, which are crucial for NLO phenomena. nih.gov
For this compound, the intramolecular charge transfer from the electron-rich tolyl group to the electron-deficient pyrimidine ring is expected to be the primary source of its NLO activity. The magnitude of the hyperpolarizability is sensitive to the electronic communication between these two rings. Theoretical calculations allow for the systematic investigation of how structural modifications would affect these NLO properties, guiding the design of more efficient materials. researchgate.net Studies on various pyrimidine derivatives confirm that DFT calculations can effectively predict NLO sensitivity based on molecular structure. researchgate.net
Table 2: Representative Calculated NLO Properties Note: These values are representative for pyrimidine-based NLO chromophores, calculated using DFT (e.g., CAM-B3LYP/6-311++G(d,p)) methods, and are not specific experimental values for the title compound.
| Property | Symbol | Illustrative Value | Unit |
| Dipole Moment | μ | 2.5 | Debye |
| Mean Polarizability | α | 25.8 x 10⁻²⁴ | esu |
| Anisotropy of Polarizability | Δα | 15.2 x 10⁻²⁴ | esu |
| First-Order Hyperpolarizability | β₀ | 45.7 x 10⁻³⁰ | esu |
The significant calculated value for β₀ would suggest that this compound has potential as a material for second-harmonic generation and other NLO applications.
Topological Analysis of Electron Density
The topological analysis of scalar fields derived from the electron density provides a profound understanding of the chemical bonding and non-covalent interactions within a molecule. gla.ac.uk This is typically achieved through methods based on the Quantum Theory of Atoms in Molecules (QTAIM). nih.gov For this compound, analyses such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) offer detailed insights into its electronic structure. nih.govrsc.org
Electron Localization Function (ELF): ELF is a measure of the probability of finding an electron near a reference electron. wikipedia.org It provides a chemically intuitive map of electron pair localization, clearly distinguishing core electrons, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr In this compound, an ELF analysis would visualize the covalent C-C, C-H, and C-N bonds, as well as the lone pairs on the nitrogen atoms of the pyrimidine ring. aps.org The topology of the ELF partitions the molecular space into basins of attractors, which correspond to these chemical features. semanticscholar.orgcdnsciencepub.com The degree of electron localization in the aromatic rings can also be assessed, providing insight into aromaticity and electron delocalization.
Localized Orbital Locator (LOL): Closely related to ELF, the LOL is based on the kinetic-energy density and is used to identify regions of high orbital overlap where electrons are localized. researchgate.netsemanticscholar.orgcdnsciencepub.com LOL values greater than 0.5 indicate regions dominated by localized electrons, such as covalent bonds and lone pairs, while lower values correspond to delocalized electron regions. researchgate.net For the title compound, LOL analysis would complement ELF by providing a clear visual representation of the bonding framework and the non-bonding electron pairs on the nitrogen atoms. researchgate.net
Reduced Density Gradient (RDG): The RDG is a real-space function used to identify and visualize non-covalent interactions (NCIs). mdpi.com It is plotted against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). This analysis reveals weak interactions like van der Waals forces, hydrogen bonds, and steric repulsion. scirp.orgresearchgate.netunam.mx In this compound, RDG analysis would be particularly useful for visualizing potential intramolecular interactions, such as weak C-H···N or C-H···π interactions between the tolyl and pyrimidine rings, which can influence the molecule's preferred conformation. The resulting NCI plots use color codes to distinguish between attractive (blue), weak van der Waals (green), and repulsive (red) interactions. mdpi.comnih.gov
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time, providing detailed information about their conformational flexibility. nsf.gov For a molecule like this compound, which possesses a key rotatable single bond between the pyrimidine and p-tolyl rings, MD simulations are invaluable for exploring its conformational space.
The primary goal of MD simulations in this context is to understand the rotational dynamics around the C-C bond linking the two aromatic rings. This rotation is governed by a torsional potential energy surface, which dictates the energetically preferred conformations. The key parameter of interest is the dihedral angle between the planes of the pyrimidine and tolyl rings. By simulating the molecule's trajectory over time, one can observe transitions between different rotational isomers (rotamers) and determine their relative populations. wustl.edu
The simulations involve numerically solving Newton's equations of motion for the atoms in the system, using a force field (like AMBER or GAFF) to define the potential energy of the system. nih.gov The force field includes terms for bond stretching, angle bending, and torsional rotations. youtube.com Torsion angle dynamics, a specialized form of MD, can be particularly efficient for sampling conformations by focusing only on rotations around single bonds as the degrees of freedom. cyana.org
For this compound, MD simulations can be used to:
Calculate the potential energy barrier for rotation around the inter-ring bond.
Identify the global minimum energy conformation (the most stable rotamer) and any local minima. nih.gov
Determine the distribution of dihedral angles at a given temperature, providing insight into the molecule's flexibility and average shape in solution or the solid state. nih.gov
This information is crucial as the relative orientation of the two rings directly impacts the molecule's electronic properties, including its dipole moment and NLO response, as well as its ability to pack in a crystal lattice.
Prospective Research Avenues and Applications of 4 Methyl 2 P Tolyl Pyrimidine
Catalytic Roles in Organic Transformations
While specific catalytic applications of 4-Methyl-2-(p-tolyl)pyrimidine are not yet extensively documented, the inherent chemical nature of the pyrimidine (B1678525) ring suggests significant potential in catalysis. Pyrimidine derivatives can function as N-heterocyclic bases or ligands in catalytic systems, facilitating a variety of organic transformations.
Future research could explore the use of this compound as:
A Brønsted Base Catalyst: The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons, allowing the molecule to act as a base. This property could be harnessed to catalyze reactions such as aldol (B89426) condensations, Michael additions, and other base-mediated transformations. The electronic influence of the p-tolyl and methyl groups would modulate the basicity of the nitrogen atoms, offering a tunable catalytic platform.
A Ligand in Transition-Metal Catalysis: Pyrimidines are effective ligands for transition metals, forming stable complexes that can catalyze a wide range of reactions, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenations, and oxidations. organic-chemistry.org The bidentate coordination potential of the two nitrogen atoms in this compound could be exploited to create novel metal complexes with unique catalytic activities and selectivities. Research into iridium-pincer complexes for pyrimidine synthesis highlights the synergy between metals and heterocyclic rings. nih.govacs.org
An Organocatalyst: The field of organocatalysis has expanded rapidly, and heterocyclic compounds play a crucial role. The structural framework of this compound could be modified to incorporate other functional groups, creating a chiral catalyst for asymmetric synthesis, a highly sought-after goal in modern organic chemistry.
The exploration of these catalytic roles would contribute to the development of new, efficient, and selective synthetic methodologies.
Integration into Advanced Materials Science
The electronic properties of the pyrimidine ring make it an attractive component for advanced materials. researchgate.net Pyrimidines are electron-deficient heterocycles, a characteristic that is highly valuable in the design of optoelectronic and other functional materials. researchgate.net
Prospective applications for this compound in materials science include:
Optoelectronic Materials: The combination of the electron-accepting pyrimidine core with the electron-donating p-tolyl group creates a donor-acceptor (D-A) structure. Such structures are known to exhibit interesting photophysical properties, including fluorescence and phosphorescence. This makes this compound a promising candidate for incorporation into Organic Light-Emitting Diodes (OLEDs), particularly in the development of thermally activated delayed fluorescence (TADF) emitters. nih.gov By tuning substituents on the pyrimidine ring, it is possible to optimize the optoelectronic properties of these materials. nih.gov
Polymeric Systems: The compound can be functionalized with polymerizable groups (e.g., vinyl or acetylene) and then incorporated into polymeric backbones. The resulting polymers could possess unique thermal, mechanical, and electronic properties. For instance, pyrimidine-containing polymers could be investigated for applications in organic solar cells, thin-film transistors, or as coatings with specific functionalities.
Molecular Wires: The rigid, aromatic structure of the pyrimidine ring, coupled with its defined electronic characteristics, makes it a suitable building block for molecular wires. By linking multiple this compound units or combining them with other conjugated systems, it may be possible to create nanoscale structures capable of conducting electrical current.
| Material Type | Key Property of Pyrimidine Ring | Potential Application | Relevant Research Findings |
|---|---|---|---|
| Optoelectronic Materials | Electron-deficient nature, forms donor-acceptor systems | Organic Light-Emitting Diodes (OLEDs), especially TADF emitters | Pyrimidine-based compounds are used as active layers in OLEDs due to their ability to form push-pull scaffolds that induce luminescence. researchgate.netnih.gov |
| Polymeric Systems | Can be functionalized for polymerization, imparts thermal stability | Functional coatings, organic solar cells, thin-film transistors | Integration into polymer backbones can create materials with tailored electronic and physical properties. |
| Molecular Wires | Rigid, conjugated structure for electron transport | Nanoelectronics | The aromatic system of pyrimidines can facilitate charge transport over molecular distances. |
Development as Ligands in Coordination Chemistry
The nitrogen atoms of the pyrimidine ring are excellent coordination sites for metal ions, making pyrimidine derivatives versatile ligands in coordination chemistry. researchgate.net this compound can act as a bidentate ligand, chelating to a single metal center, or as a bridging ligand, linking multiple metal centers to form coordination polymers or metal-organic frameworks (MOFs).
Future research in this area could focus on:
Synthesis of Novel Metal Complexes: Reacting this compound with various transition metals (e.g., platinum, palladium, copper, zinc) could lead to the formation of new coordination complexes with interesting structural, magnetic, and electronic properties. researchgate.netmdpi.com The steric bulk of the p-tolyl group and the position of the methyl group will influence the geometry and stability of the resulting complexes.
Catalytic Applications of Metal Complexes: The coordination complexes themselves could be investigated as catalysts. For example, palladium complexes of pyrimidine ligands could be active in cross-coupling reactions, while copper complexes might catalyze oxidation reactions.
Biomimetic Chemistry: The structural similarity of the pyrimidine core to nucleobases makes its metal complexes interesting as biomimetic models. mdpi.com Studying the interaction of these complexes with biological molecules could provide insights into the role of metal ions in biological systems.
| Metal Ion | Type of Pyrimidine Ligand | Resulting Complex Structure | Potential Application |
|---|---|---|---|
| Platinum(III) | Pyrimidine-2-thionate | Binuclear complex with bridging ligands | Antitumor agents. researchgate.net |
| Copper(II) | 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine | Mononuclear octahedral complex | Antiparasitic agents. mdpi.com |
| Palladium(II) | Pyrimidine-4,6-dimethyl-2-thionate | Polymeric chains | Catalysis. researchgate.net |
Future Trajectories in Sustainable Synthesis of Pyrimidine Analogues
The synthesis of pyrimidine derivatives is a mature field, but there is a continuous drive towards more sustainable and environmentally friendly methods. nih.gov Future synthetic strategies for this compound and its analogues will likely focus on the principles of green chemistry. researchgate.netingentaconnect.com
Key future trends include:
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time and resources. nih.govbohrium.com Developing novel MCRs for the synthesis of highly substituted pyrimidines is a major goal. humanjournals.com
Use of Green Catalysts: This includes the use of nanocatalysts, solid-supported catalysts, and biocatalysts, which are often more efficient, easier to separate from the reaction mixture, and reusable. researchgate.netjchemrev.com
Alternative Energy Sources: Microwave irradiation and ultrasonication can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating. researchgate.net
Sustainable Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or even solvent-free conditions is a key aspect of sustainable synthesis. nih.govresearchgate.net An iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols represents a sustainable approach, liberating only hydrogen and water as byproducts. acs.org
| Method | Description | Advantages | Reference Example |
|---|---|---|---|
| Classical Methods (e.g., Biginelli Reaction) | Condensation of an aldehyde, a urea (B33335), and an acid catalyst. humanjournals.com | Well-established, provides access to dihydropyrimidines. | Synthesis of various pyrimidine analogues. humanjournals.comchemicalbook.com |
| Multicomponent Reactions (MCRs) | One-pot reaction with three or more components. nih.gov | High atom economy, operational simplicity, reduced waste. bohrium.com | Iridium-catalyzed synthesis from amidines and alcohols. nih.govacs.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. researchgate.net | Faster reaction times, higher yields, increased purity. humanjournals.com | Single-step cyclocondensation to form pyrido[2,3-d]pyrimidines. rsc.org |
| Green Catalysis | Use of reusable or environmentally benign catalysts (e.g., nano-ZnO, nano-SiO2). researchgate.net | Catalyst reusability, mild reaction conditions, high efficiency. researchgate.netjchemrev.com | Synthesis of pyrano[2,3-d]pyrimidines using nano-SiO2 in water. researchgate.net |
Evolving Roles of Computational Chemistry in Pyrimidine Research
Computational chemistry has become an indispensable tool in modern chemical research, and its role in the study of pyrimidines is continuously expanding. semanticscholar.org In silico methods provide deep insights into the properties, reactivity, and biological activity of molecules, guiding experimental work and accelerating the discovery process. nih.govjchemrev.com
The evolving roles of computational chemistry in the context of this compound and related compounds include:
Prediction of Molecular Properties: Quantum chemical methods like Density Functional Theory (DFT) can be used to accurately calculate a wide range of properties, including molecular geometry, electronic structure, spectroscopic characteristics, and acidity (pKa values). nih.govjchemrev.com This information is crucial for understanding the fundamental nature of the molecule.
Reaction Mechanism Elucidation: Computational modeling can map out the energy profiles of chemical reactions, identifying transition states and intermediates. researchgate.net This helps in understanding reaction mechanisms and optimizing reaction conditions for the synthesis of pyrimidine derivatives.
Drug Design and Discovery: For pyrimidine analogues with potential biological activity, computational tools like molecular docking and quantitative structure-activity relationship (QSAR) studies are vital. semanticscholar.orgmdpi.com These methods can predict how a molecule will bind to a biological target (e.g., an enzyme or receptor) and help in designing new compounds with improved potency and selectivity. nih.gov
Materials Design: Computational screening can be used to predict the electronic and optical properties of pyrimidine-based materials before they are synthesized. This allows for the rational design of new materials for applications in electronics and optoelectronics.
| Computational Method | Application | Information Obtained |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of molecular properties and reaction pathways. jchemrev.com | Geometrical parameters, electronic structure, bond energies, reaction energetics. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. nih.gov | Predictive models for the biological activity of new compounds. semanticscholar.org |
| Molecular Docking | Simulating the binding of a molecule to a biological target. mdpi.com | Binding affinity, binding mode, key interactions. nih.gov |
| Time-Dependent DFT (TD-DFT) | Studying electronic transitions and spectroscopic properties. jchemrev.com | UV-vis absorption spectra, fluorescence properties. |
Q & A
Q. What are the common synthetic routes for preparing 4-Methyl-2-(p-tolyl)pyrimidine, and how can its purity be verified?
- Methodological Answer : A typical synthesis involves coupling reactions between substituted pyrimidine precursors and aryl halides. For example, 2-(m-tolyl)pyrimidine derivatives are synthesized via palladium-catalyzed cross-coupling reactions, followed by purification via silica gel chromatography (yields: 48–70%) . Purity verification employs 1H/13C NMR for structural confirmation, HRMS for molecular weight validation, and IR spectroscopy to identify functional groups. X-ray crystallography (e.g., for related pyrimidine derivatives) is used to resolve ambiguities in stereochemistry .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions and confirms regioselectivity (e.g., distinguishing para vs. meta substitution on the aryl ring) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions, critical for structure-activity relationship (SAR) studies .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability for applications in material science .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved, particularly in electrophilic substitution reactions?
- Methodological Answer : Regioselectivity depends on reaction conditions and directing groups. For example:
- Bromination : Using N-bromosuccinimide (NBS) in acetic acid brominates the 5-position of the pyrimidine ring, while Br₂ in HCl may target methyl groups. Contradictory outcomes (e.g., 5-position vs. methyl group bromination) arise from solvent polarity and catalyst choice .
- Sulfonation : Methylthio groups (-SCH₃) at the 2-position can be oxidized to sulfones (-SO₂CH₃) using meta-chloroperbenzoic acid (mCPBA), enabling further nucleophilic substitutions .
Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound under varying catalytic conditions?
- Methodological Answer :
- Systematic Variation : Test reaction parameters (e.g., solvent, temperature, catalyst loading) to isolate contributing factors. For instance, bromination discrepancies (methyl vs. ring positions) were resolved by comparing Br₂ in acetic acid vs. HCl .
- Computational Modeling : Density Functional Theory (DFT) calculations predict reactive sites by analyzing electron density maps and frontier molecular orbitals .
- Control Experiments : Use deuterated analogs or isotopically labeled substrates to track reaction pathways .
Q. How does the structural modification of this compound influence its biological activity, particularly in anticancer research?
- Methodological Answer :
- SAR Studies : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position enhances cytotoxicity by disrupting tubulin polymerization, as seen in analogs like BZML .
- In Vitro Assays : MTT assays on cancer cell lines (e.g., A549/Taxol) evaluate IC₅₀ values, while flow cytometry quantifies apoptosis induction .
- Mechanistic Probes : Fluorescent tagging (e.g., BODIPY derivatives) tracks cellular uptake and sublocalization .
Q. What are the challenges in scaling up the synthesis of this compound derivatives while maintaining reaction efficiency and yield?
- Methodological Answer :
- Catalyst Optimization : Transition from homogeneous (e.g., Pd(PPh₃)₄) to heterogeneous catalysts (e.g., Pd/C) improves recyclability and reduces metal leaching .
- Purification : Replace silica gel chromatography with recrystallization or distillation for cost-effective large-scale purification .
- Solvent Selection : Switch from DMF to greener solvents (e.g., ethanol/water mixtures) to enhance sustainability without compromising yield .
Key Notes
- Advanced questions emphasize mechanistic analysis, while basic questions focus on foundational techniques.
- Contradictions in data (e.g., bromination outcomes) are resolved through systematic experimentation and computational tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
